molecular formula C7H8O2S B6251050 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, Mixture of diastereomers CAS No. 118887-78-8

2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, Mixture of diastereomers

Cat. No.: B6251050
CAS No.: 118887-78-8
M. Wt: 156.2
InChI Key:
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Description

2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, mixture of diastereomers, is a chemical compound with the molecular formula C7H8O2S. This compound is characterized by a bicyclic structure containing a sulfur atom, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves the reaction of a suitable diene with sulfur-containing reagents under controlled conditions. One common method involves the Diels-Alder reaction, where a diene reacts with sulfur dioxide to form the bicyclic structure. The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the bicyclic structure can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-thiabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the double bond present in 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

    2-thiabicyclo[2.2.1]hept-5-ene-2-carboxylic acid: The carboxylic acid group is positioned differently.

    2-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid: Contains an oxygen atom instead of sulfur.

Uniqueness

2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is unique due to the presence of both a sulfur atom and a double bond in its bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

118887-78-8

Molecular Formula

C7H8O2S

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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